3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione
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Overview
Description
3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a diphenylimidazolidine core, and an oxoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione typically involves a multi-step process. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with benzil to form a chalcone intermediate. This intermediate then undergoes cyclization with urea in the presence of a base to yield the desired imidazolidine derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The oxoethyl side chain can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include phenol derivatives, alcohols, and various substituted imidazolidine derivatives .
Scientific Research Applications
3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to interact with enzymes and receptors also contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- Quinolinyl-pyrazoles
Uniqueness
3-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione stands out due to its unique imidazolidine core, which imparts specific chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H20N2O4 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C24H20N2O4/c1-30-20-14-12-17(13-15-20)21(27)16-26-22(28)24(25-23(26)29,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,29) |
InChI Key |
BZIXIEVSXWQXTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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